Elucidating the Molecular Architecture of (6-Bromopyridin-2-yl)(cyclopropyl)methanone: A Technical Guide for Advanced Drug Discovery
Elucidating the Molecular Architecture of (6-Bromopyridin-2-yl)(cyclopropyl)methanone: A Technical Guide for Advanced Drug Discovery
This in-depth technical guide provides a comprehensive framework for the structural elucidation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug development. The presence of a brominated pyridine ring coupled with a cyclopropyl ketone moiety presents a unique set of spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a robust and self-validating analytical workflow. The cyclopropyl group is a notable feature in many bioactive compounds, making a thorough understanding of its characterization essential.[1]
Introduction: The Significance of (6-Bromopyridin-2-yl)(cyclopropyl)methanone
Heterocyclic compounds are the cornerstone of many pharmaceuticals. The pyridine ring, in particular, is a common scaffold in drug design. The introduction of a bromine atom and a cyclopropyl ketone at specific positions on this ring creates a molecule with a distinct electronic and steric profile, influencing its potential biological activity and metabolic fate. Accurate and unambiguous structure determination is the bedrock upon which all subsequent research and development activities are built. This guide will walk through a multi-technique approach to confirm the identity and purity of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.
Synthesis Strategy: Constructing the Target Molecule
A plausible synthetic route for (6-bromopyridin-2-yl)(cyclopropyl)methanone involves the palladium-catalyzed carbonylative cross-coupling reaction between 2,6-dibromopyridine and a cyclopropyl organometallic reagent. This modern approach offers advantages over traditional Friedel-Crafts acylation, which may not be suitable for electron-deficient pyridine rings.[1]
Experimental Protocol: Palladium-Catalyzed Carbonylative Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromopyridine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable solvent like toluene.
-
Reagent Addition: Introduce a cyclopropyl organometallic reagent, for example, cyclopropylmagnesium bromide or cyclopropylzinc chloride (1.1 equivalents).
-
Carbonylation: Bubble carbon monoxide gas through the reaction mixture at a controlled rate and pressure (typically 1 atm).
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (6-Bromopyridin-2-yl)(cyclopropyl)methanone.
A Multi-faceted Approach to Structure Elucidation
The definitive confirmation of the molecular structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone necessitates a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system.
Caption: Workflow for the structure elucidation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.
Mass Spectrometry (MS): The First Glimpse of the Molecule
Mass spectrometry provides the molecular weight and elemental composition of a compound. For (6-Bromopyridin-2-yl)(cyclopropyl)methanone (C₉H₈BrNO), the presence of bromine is a key diagnostic feature.
Expected Observations:
-
Molecular Ion Peak (M⁺): Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic pair of peaks of almost equal intensity for the molecular ion, at m/z values separated by 2 Da.
-
Fragmentation Pattern: Electron ionization (EI) will likely induce fragmentation. Common fragmentation pathways for bromopyridines include the loss of the bromine atom and cleavage of the pyridine ring.[2] The loss of the cyclopropyl group or the carbonyl group are also plausible fragmentation pathways.[3]
Data Presentation: Predicted Mass Spectrometry Data
| Fragment Ion | Predicted m/z | Interpretation |
| [C₉H₈⁷⁹BrNO]⁺ | 225 | Molecular ion with ⁷⁹Br |
| [C₉H₈⁸¹BrNO]⁺ | 227 | Molecular ion with ⁸¹Br |
| [C₉H₈NO]⁺ | 146 | Loss of Br radical |
| [C₈H₅NO]⁺ | 131 | Loss of cyclopropyl group |
| [C₆H₄N]⁺ | 90 | Pyridine ring fragment |
| [C₃H₅]⁺ | 41 | Cyclopropyl fragment |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key absorption to look for in (6-Bromopyridin-2-yl)(cyclopropyl)methanone is the carbonyl (C=O) stretch of the ketone.
Expected Observations:
-
Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic pyridine ring typically lowers the stretching frequency compared to a simple aliphatic ketone.[4][5]
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group will be observed just below 3000 cm⁻¹.
-
C-Br Stretch: A weak absorption in the fingerprint region, typically between 500-700 cm⁻¹, can be attributed to the C-Br bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, will provide a complete picture of the connectivity of atoms in (6-Bromopyridin-2-yl)(cyclopropyl)methanone.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected Observations:
-
Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will form a characteristic splitting pattern, likely a triplet and two doublets. The proton between the bromine and the acyl group will be the most deshielded.
-
Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region (δ 0.8-1.5 ppm). The methylene protons will likely be diastereotopic and appear as complex multiplets. The methine proton adjacent to the carbonyl group will be shifted downfield (δ 2.5-3.0 ppm) due to the electron-withdrawing effect of the carbonyl group.[6]
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Expected Observations:
-
Carbonyl Carbon: The ketone carbonyl carbon will appear significantly downfield, in the range of δ 190-200 ppm. Studies on cyclopropyl ketones have shown that the carbonyl carbon is shielded relative to α,β-unsaturated ketones but deshielded relative to saturated ketones.[7][8]
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C6) and the carbon attached to the carbonyl group (C2) will have distinct chemical shifts.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region (δ 10-25 ppm).
Data Presentation: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred from |
| ¹H | 7.8 - 8.2 | m | Pyridine H3, H4, H5 |
| ¹H | 2.5 - 3.0 | m | Cyclopropyl CH |
| ¹H | 0.8 - 1.5 | m | Cyclopropyl CH₂ |
| ¹³C | 195 - 205 | s | C=O |
| ¹³C | 150 - 155 | s | Pyridine C2 |
| ¹³C | 140 - 145 | s | Pyridine C6 |
| ¹³C | 120 - 140 | d | Pyridine C3, C4, C5 |
| ¹³C | 15 - 25 | d | Cyclopropyl CH |
| ¹³C | 10 - 20 | t | Cyclopropyl CH₂ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters, including a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
Conclusion: A Self-Validating Structural Assignment
By integrating the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a definitive and self-validating structural elucidation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone can be achieved. The molecular formula is confirmed by MS, the key functional groups are identified by IR, and the precise connectivity of atoms is mapped by NMR. This rigorous analytical workflow ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or development endeavors involving this promising molecule.
References
-
Di Mola, A., et al. (2021). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. Available at: [Link]
-
Gurudata, & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(20), 2431-2437. Available at: [Link]
-
Donnelly, J. A., & O'Boyle, P. (1982). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 303-306. Available at: [Link]
-
Donnelly, J. A., & O'Boyle, P. (1982). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Gurudata, & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry. Available at: [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
-
Gurudata, & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(20), 2431-2437. Available at: [Link]
-
Chemistry LibreTexts. (2023). Ketone infrared spectra. Available at: [Link]
-
Ischay, M. A., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Available at: [Link]
-
Morsch, L. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available at: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Available at: [Link]
-
López, J. C., et al. (2022). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. Physical Chemistry Chemical Physics. Available at: [Link]
-
NIST. (n.d.). Phenyl 3-pyridyl ketone. NIST Chemistry WebBook. Available at: [Link]
-
López, J. C., et al. (2022). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics. Available at: [Link]
-
López, J. C., et al. (2022). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics. Available at: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Available at: [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]
-
ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Educator.com. Available at: [Link]
-
ResearchGate. (n.d.). Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. Available at: [Link]
-
Ferreira, R. A. S., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules. Available at: [Link]
Sources
- 1. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
